N-(2,5-difluorophenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(2,5-difluorophenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O3S and its molecular weight is 417.43. The purity is usually 95%.
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Biological Activity
N-(2,5-Difluorophenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl group and a dihydropyrazin moiety linked through a thioether bond. Its molecular formula is C20H20F2N2O2S, with a molecular weight of approximately 396.45 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanisms often involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Efficacy of Related Compounds
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Breast | 10 | Apoptosis |
Compound B | Lung | 15 | Cell Cycle Arrest |
Compound C | Glioblastoma | 8 | Apoptosis |
Antiviral Activity
In addition to anticancer effects, compounds with similar thioacetamide structures have been investigated for antiviral properties. For instance, some derivatives have demonstrated inhibition of viral replication in vitro against HIV and other viruses.
Table 2: Antiviral Efficacy of Related Compounds
Compound Name | Virus Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound D | HIV | 5 | Protease Inhibition |
Compound E | Influenza | 12 | Neuraminidase Inhibition |
The biological activity of this compound is believed to involve multiple pathways:
- Apoptosis Induction : Many studies indicate that the compound can trigger apoptotic pathways in cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Cell Cycle Modulation : The compound may interfere with the cell cycle progression, leading to growth arrest.
Case Studies
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Study on Glioblastoma Cells : A recent study evaluated the effects of related thioacetamide derivatives on glioblastoma cells using MTT assays. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 10 µM.
"The derivatives exhibited promising anticancer activity against glioblastoma cells, suggesting their potential as therapeutic agents" .
-
Antiviral Screening : Another study focused on the antiviral properties against HIV. The compound showed effective inhibition of viral replication at low concentrations.
"Our findings support the development of thioacetamide derivatives as potential antiviral agents" .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c1-2-28-15-6-4-14(5-7-15)25-10-9-23-19(20(25)27)29-12-18(26)24-17-11-13(21)3-8-16(17)22/h3-11H,2,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXOVCKWICWVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.